3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one
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Overview
Description
3-Benzyl-7,7-difluoro-3-azabicyclo[331]nonan-9-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one can be achieved through several methods. One common approach involves the double Mannich cyclization of suitable precursors. For example, tetrahydrothiopyran-4-one can be reacted with alkoxyalkylamines and paraformaldehyde in acetous methanol to form the desired bicyclic structure . Another method involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Substitution: Reactions with potassium iodide and sodium azide can yield 9-iodo and 9-azido derivatives, respectively.
Wittig Reaction: The 9-iodo derivatives can be converted into phosphonium ylides, which react with benzaldehyde to form new compounds.
Common Reagents and Conditions
Reduction: Alkali metal hydride complexes.
Substitution: Potassium iodide, sodium azide.
Wittig Reaction: Triphenylphosphine, sodium methoxide, benzaldehyde.
Major Products
Secondary Alcohols: Formed from the reduction of the bicyclic ketone.
Iodo and Azido Derivatives: Formed from substitution reactions.
New Compounds: Formed from the Wittig reaction with benzaldehyde.
Scientific Research Applications
3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of analgesic, antiarrhythmic, and antibacterial agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of bicyclic structures on biological systems.
Mechanism of Action
The mechanism of action of 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its potential analgesic and antiarrhythmic properties suggest that it may interact with ion channels or receptors involved in pain and cardiac function .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: Similar structure but lacks the difluoro substitution.
7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one: Contains a sulfur atom in the bicyclic system.
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Features aryl substitutions at positions 2 and 4.
Uniqueness
3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is unique due to the presence of the difluoro substitution at position 7, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C15H17F2NO |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C15H17F2NO/c16-15(17)6-12-9-18(10-13(7-15)14(12)19)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
WXXHLCIIIRSKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC(C2=O)CC1(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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